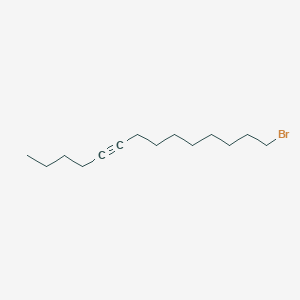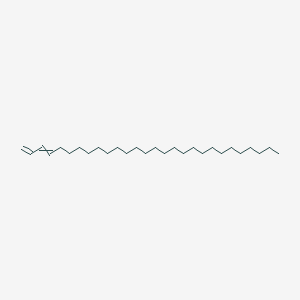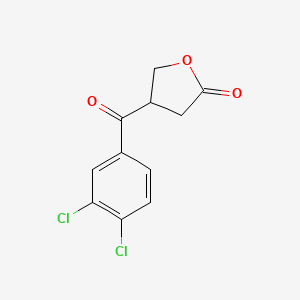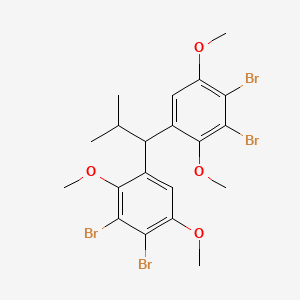![molecular formula C14H19Cl2NO3 B14374723 N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide CAS No. 90257-09-3](/img/structure/B14374723.png)
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide is an organic compound belonging to the class of amides This compound features a complex structure with multiple functional groups, including chloro, ethoxy, and butanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with butanoyl chloride to form the amide linkage.
Chlorination and Etherification: The final steps involve chlorination and etherification to introduce the chloro and ethoxy groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]acetamide
- N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]propionamide
- N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]benzamide
Uniqueness
N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90257-09-3 |
|---|---|
Molecular Formula |
C14H19Cl2NO3 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
N-[3-chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide |
InChI |
InChI=1S/C14H19Cl2NO3/c1-3-5-13(18)17-10-8-11(16)14(20-7-6-15)12(9-10)19-4-2/h8-9H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
NUJIBWXDOJUUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C(=C1)Cl)OCCCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


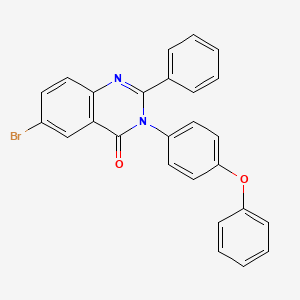
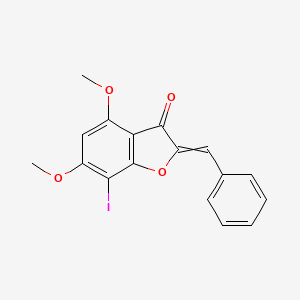
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)

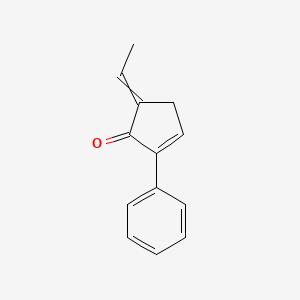
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)
![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
